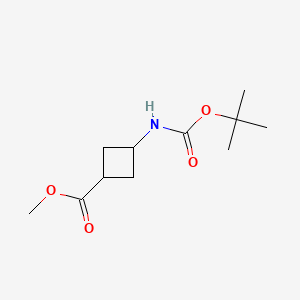

Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Description

Properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEVCFPGOOEUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142733-63-9, 1101173-77-6 | |

| Record name | Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl trans-3-(Boc-amino)cyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a pivotal molecular building block in modern medicinal chemistry. Its growing importance stems from the unique combination of a conformationally rigid cyclobutane scaffold and an acid-labile Boc-protected amine, which together offer a strategic advantage in the design of novel therapeutics. The cyclobutane core introduces valuable three-dimensional character into otherwise planar molecules, a key strategy for improving target affinity and ADME properties. This guide provides a comprehensive analysis of the core physicochemical properties, standard characterization methodologies, and strategic handling of this compound, offering field-proven insights for its effective application in drug discovery and development.

Introduction to a Strategic Building Block

In the landscape of pharmaceutical development, the rational design of molecular scaffolds is paramount. This compound has emerged as a compound of significant interest due to its inherent structural features that address common challenges in drug design.

The Strategic Importance of Cyclobutane Scaffolds

The rigid four-membered ring of the cyclobutane moiety serves as a bioisostere for other common chemical groups, but with a distinct and constrained geometry. This rigidity helps to lock the molecule into a specific conformation, which can be crucial for precise binding to a biological target.[1][2] This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity. Its utility is particularly noted in structure-activity relationship (SAR) studies for drug candidates targeting central nervous system (CNS) disorders.[1][2]

The Role of Boc Protection in Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, especially in peptide and pharmaceutical chemistry.[3] Its function is to temporarily shield the nucleophilic amine from unwanted reactions, allowing for selective modifications elsewhere in the molecule.[3][] The Boc group is characterized by its stability under neutral and basic conditions while being easily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[3][5] This controlled, acid-labile deprotection makes it an invaluable tool in multi-step syntheses, including both solid-phase and solution-phase peptide synthesis.[1][]

Chemical Identity

-

IUPAC Name: methyl (1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate

-

Synonyms: Methyl 3-[(tert-butoxycarbonyl)amino]cyclobutanecarboxylate, this compound

-

CAS Number: 142733-63-9[1]

-

Molecular Formula: C₁₁H₁₉NO₄[1]

-

Structure:

Core Physicochemical Properties

The physical properties of a pharmaceutical intermediate are critical determinants of its handling, reactivity, and suitability for process development. High purity, typically exceeding 98-99%, is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Data Summary Table

| Property | Value | Source(s) |

| Molecular Weight | 229.28 g/mol | [1] |

| Physical State | Solid (presumed, based on storage) | [1] |

| Purity | ≥97% | |

| Calculated LogP | ~1.15 - 1.3 | |

| Topological Polar Surface Area | 64.6 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 (Calculated based on structure) | |

| Recommended Storage | 2-8°C, dry, sealed environment | [1][2] |

Physical State, Appearance, and Storage

While detailed descriptions are sparse, this compound is supplied as a solid and should be stored in a cool, dry, and sealed environment, with refrigeration at 2-8°C recommended for long-term stability.[1][2] Proper storage is crucial to prevent degradation and the formation of impurities.

Solubility Profile

Specific experimental solubility data is not widely published. However, based on its structure and calculated LogP value, a qualitative profile can be predicted. The molecule possesses both polar (ester, carbamate) and non-polar (cyclobutane ring, tert-butyl group) regions. It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Its solubility in aqueous solutions is likely limited but may be enhanced at lower or higher pH where the functional groups can be protonated or deprotonated, respectively.

Melting Point

A specific, experimentally verified melting point is not consistently reported in public literature. For a high-purity crystalline solid, a sharp and defined melting range is expected. A broad melting range would suggest the presence of impurities.

Calculated Properties and Their Predictive Value

-

LogP (Octanol-Water Partition Coefficient): The calculated LogP value of ~1.15-1.3 suggests that the molecule has moderate lipophilicity. This is a favorable characteristic in drug discovery, often indicating a good balance between aqueous solubility required for formulation and transport in the bloodstream, and the lipophilicity needed to permeate biological membranes.

-

TPSA (Topological Polar Surface Area): A TPSA of 64.6 Ų is well within the range considered desirable for oral bioavailability (typically <140 Ų). TPSA is a strong predictor of a molecule's ability to be transported across cell membranes, including the intestinal wall and the blood-brain barrier.

Spectroscopic and Chromatographic Characterization

Characterization testing is fundamental to confirming the identity, purity, and stability of any pharmaceutical intermediate.[1] Standard analytical techniques such as NMR, IR, HPLC, and MS are employed to build a comprehensive quality profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule. For this compound, the expected signals would be:

-

¹H NMR:

-

A singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group of the Boc protector).

-

A singlet at ~3.7 ppm integrating to 3 protons (the methyl ester group).

-

Multiplets corresponding to the protons on the cyclobutane ring. The cis stereochemistry will dictate the specific coupling patterns and chemical shifts of these protons.

-

A signal for the N-H proton of the carbamate, which may be broad and its chemical shift dependent on concentration and solvent.

-

-

¹³C NMR:

-

Distinct signals for the carbonyl carbons of the ester and carbamate groups (~155-175 ppm).

-

Signals for the quaternary and methyl carbons of the Boc group.

-

A signal for the methyl carbon of the ester group.

-

Signals corresponding to the carbons of the cyclobutane ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[1]

-

N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the amine hydrogen.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C=O Stretch: Strong, sharp peaks around 1690-1740 cm⁻¹ for the two carbonyl groups (carbamate and ester). These may appear as two distinct peaks or a single, broadened peak.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for assessing the purity of pharmaceutical intermediates. A reverse-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA), would be employed. A high-quality sample should exhibit a single major peak, with any impurities being quantifiable at very low levels (e.g., <0.1%).

Experimental Protocols for Property Determination

The following sections describe standard, self-validating protocols for characterizing this compound.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly accurate thermoanalytical technique for determining the melting point and purity of a substance.[1]

-

Calibration: Calibrate the DSC instrument using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it.

-

Analysis: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of purity.

Workflow: Purity Determination via HPLC

The following workflow ensures a robust and reliable assessment of compound purity.

Caption: Workflow for HPLC Purity Analysis.

Handling, Safety, and Storage

Adherence to safety protocols is essential when handling any chemical intermediate.

-

Hazard Statements: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

-

Storage Integrity: For long-term viability, store the compound in a tightly sealed container in a refrigerator (2-8°C), protected from moisture and light.[1][2]

Conclusion: A Versatile Asset in Drug Discovery

This compound is more than a simple intermediate; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry and rigid scaffold provide a platform for designing molecules with improved potency and pharmacokinetic profiles. A thorough understanding of its physicochemical properties—from its solubility and stability to its spectroscopic signature—is the foundation for its successful and efficient integration into complex synthetic routes. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage this valuable building block in the pursuit of next-generation therapeutics.

References

- 1. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

A Technical Guide to Methyl cis-3-(Boc-amino)cyclobutanecarboxylate (CAS: 142733-63-9): A Key Building Block in Modern Drug Discovery

Executive Summary

Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a bifunctional synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure is distinguished by a conformationally rigid cis-1,3-disubstituted cyclobutane scaffold, which serves as a unique γ-amino acid analogue. This guide provides an in-depth analysis of its chemical properties, a representative synthetic pathway, its critical applications in drug development, and essential safety protocols. The strategic incorporation of this moiety allows researchers to impose specific conformational constraints on novel therapeutic agents, a crucial tactic in enhancing binding affinity and optimizing pharmacokinetic profiles for targets such as G-protein coupled receptors (GPCRs) and enzymes.

Physicochemical and Spectroscopic Profile

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. These data are essential for reaction planning, purification, and characterization.

Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 142733-63-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1][4] |

| IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | [1] |

| Boiling Point | 314.1 °C (Predicted) | [3][5] |

| pKa | 12.05 (Predicted) | [3][5] |

| Appearance | White to off-white solid or oil | Commercially available data |

| Storage | 2-8°C, under dry, inert atmosphere | [6][7] |

Spectroscopic Characterization (Anticipated)

While specific spectra are dependent on the acquisition conditions and solvent, the following provides an expert-level expectation for verifying the structure of this compound.

| Technique | Expected Signals |

| ¹H NMR | ~4.0-4.5 ppm (br s, 1H): N-H proton of the carbamate. ~3.67 ppm (s, 3H): Methyl ester (-OCH₃) protons. ~3.5-4.0 ppm (m, 1H): C-H proton at the amine-bearing carbon. ~2.5-3.0 ppm (m, 1H): C-H proton at the ester-bearing carbon. ~1.8-2.4 ppm (m, 4H): Methylene protons of the cyclobutane ring. ~1.44 ppm (s, 9H): tert-butyl protons of the Boc group. |

| ¹³C NMR | ~175 ppm: Carbonyl carbon of the methyl ester. ~155 ppm: Carbonyl carbon of the Boc carbamate. ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃). ~52 ppm: Methyl carbon of the ester (-OCH₃). ~45-50 ppm: Methine carbon attached to the nitrogen. ~35-40 ppm: Methine carbon attached to the ester. ~30 ppm: Methylene carbons of the cyclobutane ring. ~28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃). |

| IR (Infrared) | ~3350 cm⁻¹: N-H stretch. ~2980 cm⁻¹: C-H stretch (aliphatic). ~1730 cm⁻¹: C=O stretch (ester). ~1690 cm⁻¹: C=O stretch (carbamate). |

Synthesis and Purification

The synthesis of this molecule is not trivial and requires a multi-step sequence. While several routes exist, a common and logical approach involves the functionalization of a pre-formed cyclobutane ring. The following represents a plausible and chemically sound protocol.

Representative Synthetic Protocol

This protocol outlines a pathway starting from a commercially available cyclobutane precursor.

Step 1: Mono-saponification of Diethyl cis-1,3-cyclobutanedicarboxylate

-

Dissolve diethyl cis-1,3-cyclobutanedicarboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of potassium hydroxide (1.05 eq) in water dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the ethanol under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with cold 1M HCl and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the mono-acid.

Step 2: Curtius Rearrangement to Form the Boc-protected Amine

-

Dissolve the mono-acid from Step 1 (1.0 eq) in anhydrous toluene.

-

Add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).

-

Heat the mixture to 80 °C and stir for 2-3 hours until the formation of the acyl azide is complete (monitored by IR, disappearance of the carboxylic acid O-H stretch).

-

Add tert-butanol (3.0 eq) to the reaction mixture.

-

Continue heating at 80-90 °C for 12-18 hours to facilitate the rearrangement and trapping of the isocyanate intermediate.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid ethyl ester.

Step 3: Transesterification to the Methyl Ester

-

Dissolve the ethyl ester from Step 2 (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (0.1 eq).

-

Stir the reaction at room temperature for 24 hours.

-

Neutralize the reaction with a few drops of acetic acid.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate. Purify by column chromatography to yield the final product, this compound.

Visualization of the Synthetic Pathway

Caption: A representative synthetic route to the target compound.

Core Applications in Drug Discovery

The value of this building block lies in the strategic combination of its three key features: the cyclobutane core, the cis stereochemistry, and the orthogonally protected functional groups.

The Cyclobutane Scaffold: A Tool for Conformational Constraint

In drug design, flexible aliphatic chains can adopt numerous conformations, leading to a significant entropic penalty upon binding to a target receptor. By replacing a flexible fragment with a rigid cyclobutane ring, the molecule is "pre-organized" into a more defined shape. This reduces the entropic cost of binding, potentially increasing potency. The 1,3-cis relationship of the substituents mimics the spatial arrangement of a γ-amino acid, making it a valuable tool for creating peptidomimetics with improved stability against enzymatic degradation.[6][7]

The Boc Protecting Group: Enabling Sequential Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis and peptide chemistry. Its key advantage is its stability to a wide range of reaction conditions (e.g., basic hydrolysis, nucleophilic attack) while being easily and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This allows for the selective deprotection of the amine, enabling subsequent reactions such as amide bond formation, without disturbing the methyl ester.[8]

Workflow in Analogue Development

The dual functionality of this compound allows for a divergent synthetic approach, where either the amine or the ester can be modified selectively.

-

Amine Deprotection & Elaboration: The Boc group is removed with TFA. The resulting free amine (as a TFA salt) is then coupled with a carboxylic acid using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) to form an amide bond. This is the most common application.

-

Ester Hydrolysis & Elaboration: The methyl ester can be saponified to the corresponding carboxylic acid using a base like lithium hydroxide. This free acid can then be coupled with an amine to build out the other side of the molecule. This step is typically performed after the initial amine elaboration.

Caption: Divergent synthetic routes using the title compound.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment: Wear nitrile gloves, chemical safety goggles, and a lab coat.

-

Handling Practices: Avoid generating dust. Ensure all sources of ignition are removed. Use spark-proof tools.

Storage Conditions

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C is recommended.[6][7]

Conclusion

This compound is more than just a chemical intermediate; it is a sophisticated tool for molecular design. Its inherent conformational rigidity and orthogonally protected functional groups provide medicinal chemists with a reliable platform for conducting structure-activity relationship (SAR) studies and for constructing novel therapeutic candidates with enhanced properties. Its strategic use can lead to compounds with improved potency, selectivity, and metabolic stability, making it an indispensable component in the modern drug discovery toolkit.

References

- 1. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 142733-63-9 [chemicalbook.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. id.alfa-chemical.com [id.alfa-chemical.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound [myskinrecipes.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to Methyl cis-3-(Boc-amino)cyclobutanecarboxylate: A Core Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of Methyl cis-3-(tert-butoxycarbonyl-amino)cyclobutanecarboxylate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, analytical validation, and strategic application, reflecting field-proven insights and ensuring scientific integrity.

Core Attributes and Physicochemical Significance

Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a synthetic, non-proteinogenic amino acid derivative. Its value in pharmaceutical development stems from the unique combination of a conformationally rigid cyclobutane scaffold, a readily cleavable Boc-protecting group, and a versatile methyl ester.[1] This structure provides a predictable and stable three-dimensional geometry, a critical feature for designing molecules with high specificity for biological targets like enzymes and receptors.[2][3]

The puckered, strained nature of the cyclobutane ring fixes the spatial orientation of its substituents, which can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target.[4][5] This conformational restriction is a key strategy in modern medicinal chemistry to enhance potency, selectivity, and metabolic stability.[6][7][8]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. Adherence to these values is the first step in quality control and experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 229.27 g/mol | [9] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][9] |

| CAS Number | 142733-63-9 | [1][9][10] |

| IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | [9] |

| Appearance | White to off-white solid | (General knowledge) |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

| LogP (Computed) | ~1.3 | [9] |

Strategic Synthesis and Stereochemical Control

The synthesis of this compound requires precise control over stereochemistry. A common and logical synthetic pathway originates from a commercially available precursor, methyl 3-oxocyclobutanecarboxylate. The causality behind this choice is the ketone functionality, which serves as a handle for introducing the amine group via reductive amination.

The diagram below outlines a logical workflow for the synthesis. The cis stereochemistry is typically favored under specific reductive amination conditions, although purification via column chromatography is essential to isolate the desired isomer.

Caption: A validated workflow for the synthesis of the title compound.

Protocol 2.1: Laboratory-Scale Synthesis

This protocol is a self-validating system; successful progression through each step confirms the reactivity and purity necessary for the next.

-

Reductive Amination:

-

To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol (MeOH), add ammonium acetate (~10 eq). Stir at room temperature for 1 hour to form the intermediate imine.

-

Causality: Ammonium acetate provides the ammonia source in a weakly acidic medium that favors imine formation over ketone reduction.

-

Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, maximizing the yield of the desired amine.

-

Quench the reaction carefully with dilute HCl, then basify with NaOH and extract the crude amine with dichloromethane (DCM).

-

-

Boc Protection:

-

Dissolve the crude methyl cis-3-aminocyclobutanecarboxylate in DCM. Add triethylamine (TEA, ~2.0 eq) as a base.[11]

-

Add Di-tert-butyl dicarbonate (Boc₂O, ~1.2 eq) dissolved in DCM dropwise at 0 °C. Stir overnight at room temperature.[12]

-

Causality: The Boc anhydride is the standard reagent for amine protection. TEA acts as a scavenger for the acidic byproduct, driving the reaction to completion.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Causality: The cis and trans isomers, along with any byproducts, will have different polarities, allowing for their separation on silica. The cis isomer is generally more polar.

-

Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound.

-

Quality Control and Analytical Methodologies

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stereochemical integrity of the compound. A multi-pronged approach using NMR, HPLC, and MS is required.

Caption: Standardized quality control workflow for batch release.

Protocol 3.1: ¹H and ¹³C NMR Spectroscopy

NMR is the most powerful tool for confirming the molecular structure and stereochemistry.[13]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals (in CDCl₃):

-

A singlet around 1.45 ppm (9H) corresponding to the Boc group protons.

-

A singlet around 3.70 ppm (3H) from the methyl ester protons.

-

Multiplets for the cyclobutane ring protons (CH and CH₂ groups), typically between 2.0 and 4.2 ppm.

-

A broad singlet for the NH proton, often around 5.0 ppm.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

Signals for the Boc group (~28.4 ppm for C(CH₃)₃, ~79.5 ppm for the quaternary carbon, and ~155.5 ppm for the C=O).

-

Signal for the methyl ester carbon (~52.0 ppm) and carbonyl (~174.5 ppm).

-

Signals for the cyclobutane ring carbons.

-

-

Trustworthiness Check: The integration of the proton signals must match the number of protons in the structure. The cis vs. trans isomers can be distinguished by the coupling constants and chemical shifts of the ring protons, often requiring 2D NMR (COSY, NOESY) for unambiguous assignment.

Protocol 3.2: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the compound.[]

-

System: A reversed-phase HPLC system with a UV detector is standard.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust choice.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Causality: TFA is an ion-pairing agent that improves peak shape for the slightly basic amine and ensures the carboxylate is protonated. A gradient elution is necessary to ensure good separation and timely elution.

-

-

Typical Gradient: Start at 10% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Detection: UV detection at 210-220 nm. The Boc-carbamate and ester groups have weak chromophores suitable for this wavelength.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. A purity of >97% is typically required for use in drug discovery workflows.

Applications in Drug Discovery and Development

The primary application of this molecule is as a constrained building block in the synthesis of peptidomimetics and other complex small molecules.[1] Its protected state allows for selective chemical manipulation at other sites of a parent molecule before the amine is revealed for further coupling reactions.

The general workflow involves two key steps:

-

Incorporation: The molecule is used in a synthetic route where its ester or another functional group is manipulated.

-

Deprotection and Coupling: The Boc group is removed under acidic conditions (e.g., TFA in DCM), liberating the free amine.[11] This amine is then coupled with a carboxylic acid (e.g., using HATU or EDC as coupling agents) to form a new amide bond, extending the molecular structure.

Caption: Logical flow of using the title compound as a building block.

The rigid cis-cyclobutane backbone serves to orient the side chains of the final molecule in a defined spatial arrangement, which is critical for precise interaction with a biological target. This approach has been instrumental in developing inhibitors for proteases, kinases, and other enzymes where specific pharmacophore geometry is paramount for activity.[3][6]

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Conformationally rigid amino acids - Enamine [enamine.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 142733-63-9 [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Methyl cis-3-(boc-amino)cyclobutanecarboxylate in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents due to its constrained cyclobutane scaffold. The solubility of such an intermediate is a paramount physical property that dictates its handling, reaction kinetics, purification, and formulation. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile in various organic solvents is not merely a matter of convenience but a fundamental prerequisite for efficient process development and successful drug discovery campaigns. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and ultimately, may impact the bioavailability of the final active pharmaceutical ingredient (API)[1]. This guide provides an in-depth analysis of the predicted solubility of this compound, the underlying physicochemical principles, and a detailed protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

This compound possesses a unique molecular architecture that influences its interaction with different solvent environments. The presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group imparts a significant lipophilic character to the molecule. Conversely, the methyl ester and the carbamate linkage introduce polar functionality capable of engaging in hydrogen bonding. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | High | The ability of methanol to act as both a hydrogen bond donor and acceptor will facilitate the solvation of the polar ester and carbamate groups. |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to good solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | Very High | DCM is an excellent solvent for many Boc-protected amino compounds due to its ability to dissolve a wide range of organic molecules without strong hydrogen bonding interactions. |

| Tetrahydrofuran (THF) | High | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall nonpolar character will accommodate the lipophilic Boc group. | |

| Ethyl Acetate (EtOAc) | High | Ethyl acetate provides a good balance of polarity to interact with the ester and carbamate groups, while also being a suitable solvent for the Boc group. | |

| Acetonitrile (MeCN) | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may slightly limit the solubility compared to DCM or THF. | |

| Dimethylformamide (DMF) | High | DMF is a powerful polar aprotic solvent that should readily dissolve the compound. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |

| Nonpolar | Hexanes | Low | The significant polarity of the ester and carbamate functionalities will likely lead to poor solubility in nonpolar aliphatic hydrocarbons. |

| Toluene | Moderate to Low | The aromatic nature of toluene may offer some weak π-stacking interactions, but the overall nonpolar character will likely result in limited solubility. |

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a multifactorial property governed by the interplay of solute-solvent interactions.

-

Polarity: The principle of "like dissolves like" is the primary determinant of solubility. The polar methyl ester and carbamate groups will favor interactions with polar solvents, while the nonpolar cyclobutane ring and the bulky tert-butyl group will favor nonpolar environments.

-

Hydrogen Bonding: The carbamate NH group can act as a hydrogen bond donor, and the carbonyl oxygens of the ester and carbamate groups are hydrogen bond acceptors. Solvents capable of hydrogen bonding, particularly polar protic solvents like methanol and ethanol, are expected to be effective at solvating the molecule.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the energy required to create a cavity in the solvent.

-

Crystalline Structure: The stability of the crystal lattice of the solid compound will significantly impact its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive quantitative solubility data, an empirical determination is essential. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility[4][5][6]. This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the saturated solution.

Protocol for Thermodynamic Solubility Determination

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Step-by-Step Methodology:

-

Preparation of Stock Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Preparation of Calibration Curve Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations.

-

HPLC Method Development: Develop a suitable reverse-phase HPLC method for the quantification of this compound. The method should provide a sharp, well-resolved peak for the analyte.

-

Generation of Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is sufficient.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium by taking measurements at different time points (e.g., 4, 8, 24, 48 hours)[4][7].

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the peak area of the sample and the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration in the original saturated solution. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature. The results are typically expressed in mg/mL or µg/mL.

-

Self-Validating System and Trustworthiness

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Use of Triplicates: Performing the experiment in triplicate for each solvent allows for the assessment of precision and the identification of any outliers.

-

Equilibrium Confirmation: As mentioned in the protocol, confirming that the concentration of the dissolved solute does not increase with further agitation time ensures that true equilibrium has been reached.

-

Linearity of Calibration Curve: A linear calibration curve with a high correlation coefficient validates the analytical method's accuracy over the desired concentration range.

-

Control Samples: Including a control compound with known solubility can help to validate the overall experimental setup and procedure.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the thermodynamic solubility determination workflow.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions [mdpi.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Development and examination of solubility measurement methods for drug solubility determination | Semantic Scholar [semanticscholar.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

stability and storage conditions for Methyl cis-3-(boc-amino)cyclobutanecarboxylate

An In-depth Technical Guide to the Stability and Storage of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Executive Summary

This compound is a valuable cyclobutane-containing building block frequently employed in medicinal chemistry and pharmaceutical development for the synthesis of complex drug candidates.[1] Its utility is derived from the orthogonal reactivity of its two primary functional groups: a Boc-protected amine and a methyl ester. Understanding the inherent stability and degradation pathways of these moieties is paramount for ensuring the integrity of the compound during storage and its successful application in multi-step syntheses. This guide provides a comprehensive analysis of the compound's chemical stability, outlines field-proven storage and handling protocols, and details an experimental workflow for its stability assessment.

Introduction: A Molecule of Duality

This compound presents a fascinating case study in chemical stability, governed by the distinct and often opposing sensitivities of its functional groups.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to mask the reactivity of amines.[2] Its stability under a wide array of conditions, particularly basic and nucleophilic environments, allows for selective chemical transformations elsewhere in a molecule.[3]

-

The Methyl Ester: In contrast, the methyl ester is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.[4]

The successful use of this building block hinges on leveraging the stability of one group while reacting the other, or preserving both under carefully controlled conditions. This guide dissects these characteristics to provide researchers with the predictive control needed for its effective use.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 142733-63-9 | [1][5][6] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][7] |

| Molecular Weight | 229.27 g/mol | [7][8] |

| Appearance | Solid, semi-solid, or liquid | [9] |

| Primary Hazards | Irritant; Harmful if swallowed | [7] |

Core Stability Analysis: Degradation Pathways

The overall stability of the molecule is a composite of the vulnerabilities of its ester and carbamate functionalities. Degradation typically proceeds via one of two primary pathways, dictated by the ambient chemical environment.

Pathway A: Acid-Catalyzed Boc Deprotection

The Boc group is famously labile under acidic conditions.[2] This is not a flaw but its most critical design feature, enabling its clean removal to unmask the amine for subsequent reactions. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of a highly stable tert-butyl cation.[10][11] This cation can then be quenched or form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[2]

This reaction is most commonly performed intentionally using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] However, unintentional exposure to even moderate acidic conditions during storage or in a reaction mixture can lead to premature deprotection and impurity generation.

Caption: Acid-catalyzed degradation of the Boc group.

Pathway B: Hydrolysis of the Methyl Ester

The methyl ester moiety is the molecule's primary vulnerability in aqueous environments, particularly under basic conditions.

-

Base-Catalyzed Hydrolysis (Saponification): This is typically the most significant and rapid degradation pathway. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl.[4] This process is effectively irreversible because the final product is a carboxylate salt, which is resonance-stabilized and resistant to further attack by the methanol byproduct.[4] This is the most common mode of degradation if the compound is exposed to moisture and basic surfaces (e.g., certain types of glass or chromatography media).

-

Acid-Catalyzed Hydrolysis: While possible, the acid-catalyzed hydrolysis of the ester is a reversible reaction and generally slower than saponification.[4] Under acidic conditions, the Boc group is far more labile, meaning deprotection is the more probable degradation event.

Caption: Base-catalyzed hydrolysis (saponification) of the methyl ester.

Impact of Physical Stressors

-

Moisture: As the primary reactant for hydrolysis, atmospheric moisture is the most critical factor to control. Storing the compound in a tightly sealed container with a desiccant is essential.

-

Temperature: Higher temperatures accelerate the rates of all chemical degradation pathways. While some suppliers note that room temperature storage is acceptable, refrigerated conditions (2-8°C) are strongly recommended to minimize kinetic degradation over the long term.[1][9][12][13]

-

Light: While specific photostability data is not widely published, it is standard best practice in pharmaceutical chemistry to protect complex organic molecules from light to prevent potential radical-based degradation pathways.[14]

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of this compound, the following protocols, synthesized from supplier recommendations and chemical first principles, should be implemented.

Storage Conditions Summary

| Condition | Short-Term (≤ 1 month) | Long-Term (> 1 month) | Rationale |

| Temperature | 2-8 °C (Refrigerated) | 2-8 °C (Refrigerated) | Slows the kinetics of potential hydrolysis and other degradation reactions.[1][9] |

| Atmosphere | Tightly sealed container | Sealed under inert gas (Ar or N₂) | Displaces atmospheric moisture and oxygen, preventing hydrolysis.[1] |

| Light | Amber vial / In the dark | Amber vial / In the dark | Protects against potential photolytic degradation.[14] |

| Container | Borosilicate glass vial | Borosilicate glass vial with PTFE-lined cap | Ensures an inert contact surface and a high-integrity seal. |

Best Practices for Handling

-

Equilibration: Before opening, allow the sealed container to warm to ambient temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to air and humidity.

-

Personal Protective Equipment (PPE): Due to its classification as an irritant, always handle the compound with appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

-

Dispensing: Use clean, dry spatulas and weighing instruments. Promptly and securely reseal the container after dispensing.

Experimental Workflow: A Practical Stability Study

A well-designed stability study provides empirical data to validate storage conditions and predict shelf-life. This protocol outlines a forced degradation study to identify the compound's vulnerabilities.

Step-by-Step Protocol

-

Initial Characterization (T=0):

-

Obtain a Certificate of Analysis (CoA) for a new batch of the compound.

-

Perform baseline analysis:

-

HPLC-UV: Establish a purity method to quantify the parent compound and separate potential degradants. Record the peak area and retention time.

-

¹H-NMR: Confirm the structure and absence of significant impurities.

-

LC-MS: Determine the mass of the parent compound to aid in identifying degradant masses later.

-

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into multiple amber glass HPLC vials.

-

For solution-state stability, dissolve the compound at a known concentration (e.g., 1 mg/mL) in acetonitrile or a relevant process solvent.

-

Prepare separate sets of samples for each stress condition.

-

-

Forced Degradation (Stressing):

-

Control: Store one set of solid and solution samples under the recommended long-term conditions (2-8°C, dark, sealed).

-

Thermal Stress: Place samples in a stability chamber at 40°C / 75% Relative Humidity (RH).

-

Acidic Stress: Add 10 µL of 0.1 M HCl to a solution vial.

-

Basic Stress: Add 10 µL of 0.1 M NaOH to a solution vial.

-

Photostability: Place samples in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis at Time Points:

-

At designated intervals (e.g., T=1, 2, 4, 8 weeks), remove one vial from each stress condition.

-

Analyze by HPLC-UV, quantifying the remaining percentage of the parent compound against the T=0 sample.

-

Analyze by LC-MS to identify the masses of any new peaks (impurities) that appear, comparing them to the expected masses of the deprotected amine and hydrolyzed acid.

-

Caption: Experimental workflow for a forced degradation study.

Conclusion

The stability of this compound is a predictable function of its constituent chemical groups. It is highly sensitive to acidic conditions, which will readily cleave the Boc-protecting group, and to basic conditions, which will irreversibly hydrolyze the methyl ester. The primary non-catalytic degradation risk during storage is moisture-driven hydrolysis. Therefore, adherence to strict storage protocols—namely, maintaining the compound in a cold (2-8°C), dry, and dark environment, preferably under an inert atmosphere—is critical to preserving its purity and ensuring its reliable performance in synthetic applications.

References

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. This compound | 142733-63-9 [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 97% - CAS:142733-63-9 - 如吉生物科技 [shruji.com]

- 9. tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate | 1033718-10-3 [sigmaaldrich.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. reddit.com [reddit.com]

- 12. calpaclab.com [calpaclab.com]

- 13. This compound - CAS:1101173-77-6 - Sunway Pharm Ltd [3wpharm.com]

- 14. chemscene.com [chemscene.com]

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in the Synthesis and Functionalization of Cyclobutane Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is an increasingly important scaffold in medicinal chemistry, valued for the unique three-dimensional chemical space it occupies. However, the inherent ring strain and complex stereochemistry of cyclobutane derivatives present significant challenges for synthetic chemists. This technical guide provides an in-depth analysis of the strategic role of the tert-butoxycarbonyl (Boc) protecting group in overcoming these challenges. We will explore the causality behind its selection, its influence on reactivity and stereocontrol, and its application in the synthesis of complex pharmaceutical intermediates. This guide consolidates field-proven insights with detailed protocols and mechanistic explanations to serve as a comprehensive resource for professionals in drug development and organic synthesis.

The Unique Landscape of the Cyclobutane Ring: A Synthetic Challenge

Ring Strain and Puckered Conformation: Implications for Reactivity

The cyclobutane ring is characterized by significant angle and torsional strain, forcing it to adopt a puckered, non-planar conformation. This puckering leads to distinct axial and equatorial positions, influencing the steric accessibility of substituents and the stereochemical outcome of reactions. The strained C-C bonds in cyclobutanes also make them susceptible to ring-opening reactions under various conditions, a factor that must be carefully managed during multi-step syntheses.[1][2] These unique geometric and electronic properties necessitate precise control over reaction conditions and the strategic use of protecting groups to achieve desired chemical transformations.

The Need for Protecting Groups in Cyclobutane Chemistry

Functional groups on a cyclobutane ring, particularly amines, can interfere with desired reactions elsewhere in the molecule due to their nucleophilicity and basicity. Protecting groups are therefore essential to mask this reactivity. The ideal protecting group for cyclobutane derivatives should not only be stable to a range of reaction conditions but also be introducible and removable under mild conditions that do not compromise the integrity of the strained four-membered ring. Furthermore, the protecting group itself can be leveraged as a strategic tool to influence the stereochemical course of a reaction.

The tert-Butoxycarbonyl (Boc) Group: An Optimal Choice for Cyclobutane Scaffolds

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[3] Its utility in cyclobutane chemistry stems from a unique combination of stability, steric bulk, and predictable reactivity.

Physicochemical Properties and Stability Profile

The Boc group is a carbamate that is stable to a wide range of basic, nucleophilic, and reductive conditions.[4][5] This stability is crucial when performing reactions on other parts of a cyclobutane-containing molecule. Critically, the Boc group is readily cleaved under acidic conditions, a mechanism that is orthogonal to many other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[4][6] This orthogonality is a cornerstone of modern multi-step synthesis, allowing for the selective deprotection of different functional groups within the same molecule.[7]

Advantages in Cyclobutane Systems: Steric Influence and Solubility Enhancement

The bulky tert-butyl group of the Boc protecting group plays a crucial role beyond simply masking the amine's reactivity. Its significant steric hindrance can direct incoming reagents to the less hindered face of the puckered cyclobutane ring, thereby controlling the stereochemistry of adjacent functionalizations.[8] This is a key consideration in the synthesis of stereochemically complex cyclobutanes. Moreover, the presence of the Boc group often enhances the solubility of intermediates in common organic solvents, simplifying purification processes.[9] In a comparative study of protecting groups for C-H arylation reactions on a cyclobutane core, it was observed that while a Cbz-protected amine was unreactive, the corresponding ester-functionalized cyclobutane (a precursor to a Boc-protected amine via a Curtius rearrangement) could undergo the desired transformation, highlighting the subtle electronic and steric influences of different protecting groups.[10][11]

Core Methodologies: Introduction and Cleavage of the Boc Group on Cyclobutane Cores

The reliable introduction and removal of the Boc group are fundamental to its utility. The following protocols are representative of standard procedures applicable to cyclobutylamine derivatives.

Protocol: Boc Protection of Cyclobutylamines

This procedure details a standard method for the N-Boc protection of a primary or secondary cyclobutylamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Cyclobutylamine derivative (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv) (optional, but recommended for amine salts)

-

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture (e.g., Dioxane/Water)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the cyclobutylamine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

If the starting material is an amine salt (e.g., hydrochloride), add the base (TEA or DIPEA) and stir for 10-15 minutes at room temperature.

-

Add the di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1 to 16 hours.[12]

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

-

If using a water-miscible solvent like THF, concentrate the mixture in vacuo and partition the residue between ethyl acetate and water.

-

Separate the organic layer, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected cyclobutylamine, which can often be used without further purification.

Diagram: Boc Protection Mechanism

Caption: Mechanism of Boc protection of an amine.

Protocol: Boc Deprotection under Acidic Conditions

The cleavage of the Boc group is most commonly achieved with strong acids. Trifluoroacetic acid (TFA) is frequently used due to its effectiveness and volatility.

Materials:

-

N-Boc-protected cyclobutylamine (1.0 equiv)

-

Trifluoroacetic acid (TFA) (5 - 20 equiv)

-

Dichloromethane (DCM) as solvent

-

Toluene (for azeotropic removal of TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc-protected cyclobutylamine in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution. Gas evolution (CO₂ and isobutene) will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]

-

Concentrate the reaction mixture under reduced pressure. To remove residual TFA, add toluene and concentrate again (azeotropic removal). Repeat this step 2-3 times.

-

The resulting product is the amine TFA salt. To obtain the free amine, dissolve the residue in water and basify to pH 9-10 with saturated aqueous NaHCO₃ or NaOH solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected cyclobutylamine.

Caption: Generalized workflow for stereoselective synthesis.

Application in Drug Discovery and Complex Molecule Synthesis

Enabling the Synthesis of 3D Fragments for FBDD

Fragment-Based Drug Discovery (FBDD) increasingly relies on libraries of small, three-dimensional molecules to explore protein binding pockets. Cyclobutanes are attractive scaffolds for such libraries due to their rigid, non-planar structures. [13]The synthesis of a diverse library of cyclobutane fragments was developed from a key 3-azido-cyclobutanone intermediate. In this synthesis, the Boc group was used to protect the amine functionality after reduction of the azide, enabling the subsequent diversification into amides and sulfonamides. The final deprotection with TFA yielded the desired amine fragments. [13][14]

Key Intermediate in the Synthesis of Bioactive Molecules

Boc-protected cyclobutane derivatives are crucial intermediates in the synthesis of numerous bioactive compounds and natural products. [15]For example, the synthesis of carbocyclic analogues of the antiviral nucleoside oxetanocin often proceeds through a [2+2] cycloaddition to form a cyclobutane ring, followed by functional group manipulations where a Boc-protected amine is a key functional handle. [8]The stability of the Boc group to various reaction conditions, coupled with its reliable cleavage, makes it an invaluable tool in the lengthy and complex synthetic sequences required for these molecules.

Conclusion and Future Outlook

The tert-butoxycarbonyl protecting group is more than just a molecular placeholder in the chemistry of cyclobutane derivatives; it is a strategic tool that enables chemists to navigate the challenges posed by this strained ring system. Its robust stability, predictable cleavage, and significant steric influence provide a level of control that is essential for the stereoselective synthesis of complex cyclobutane-containing molecules. As the demand for novel 3D scaffolds in drug discovery continues to grow, the strategic application of the Boc group in cyclobutane synthesis will undoubtedly play a pivotal role in the development of the next generation of therapeutics. Future research will likely focus on leveraging the steric properties of the Boc group in novel catalyst-directed C-H functionalization reactions to further expand the synthetic toolbox for this valuable carbocycle.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

The Cyclobutane Ring: A Rising Star in Medicinal Chemistry's Molecular Toolkit

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to non-classical bioisosteres and conformationally constrained scaffolds. Among these, cyclobutane-containing amino acids have emerged as a powerful and versatile tool in drug design. This guide provides a comprehensive overview of the strategic application of cyclobutane amino acids in medicinal chemistry. We will explore their synthesis, unique conformational properties, and their role as bioisosteres for aromatic rings and proline. Through detailed analysis and case studies, we will illuminate how the incorporation of this strained four-membered ring can lead to significant improvements in metabolic stability, target affinity, and overall drug-like properties. This document is intended to serve as a technical resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into the expanding role of cyclobutane amino acids in modern drug discovery.

The Rationale for Incorporating Cyclobutane Amino Acids in Drug Design

The judicious introduction of conformational constraints into a drug candidate can profoundly influence its biological activity. Cyclobutane amino acids, by virtue of their inherent ring strain and puckered nature, offer a unique set of properties that can be leveraged to optimize drug-target interactions and improve pharmacokinetic parameters.[1][2]

Key Advantages:

-

Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the amino acid backbone, leading to a more pre-organized conformation for binding to a biological target.[1][2][3] This can result in a lower entropic penalty upon binding, potentially increasing affinity.

-

Increased sp³ Character: The replacement of flat aromatic rings with three-dimensional cyclobutane moieties increases the fraction of sp³-hybridized carbons (Fsp³).[4] This is a key molecular descriptor often associated with improved solubility, reduced promiscuity, and higher clinical success rates.[4]

-

Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Saturated carbocycles like cyclobutane are generally less prone to such metabolic transformations, leading to improved metabolic stability and longer in vivo half-life.[1][4][5]

-

Novel Vectorial Orientation: The puckered nature of the cyclobutane ring allows for the precise spatial arrangement of substituents, providing unique vectors for exploring chemical space and optimizing interactions within a binding pocket.[1]

Synthetic Strategies for Accessing Cyclobutane Amino Acids

The growing interest in cyclobutane amino acids has spurred the development of diverse and efficient synthetic methodologies. These strategies often focus on the stereocontrolled construction of the four-membered ring and the subsequent functionalization to introduce the desired amino and carboxyl groups.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a cornerstone for the synthesis of cyclobutane rings.[6] Photochemical and thermal cycloadditions are commonly employed, often utilizing alkenes bearing the necessary precursors for the amino and acid functionalities.

-

Photochemical [2+2] Cycloaddition: This method involves the irradiation of two olefinic components to form a cyclobutane ring.[7] For instance, the photosensitized cross-cycloaddition of allylidene-5(4H)-oxazolones can yield bis(amino acids) containing a cyclobutane core.[7]

-

Thermal [2+2] Cycloaddition: Ketenes and keteniminium salts are valuable partners in thermal [2+2] cycloadditions for the synthesis of cyclobutanones, which can then be converted to the corresponding amino acids.[8][9]

A key consideration in these reactions is the control of stereochemistry, which can often be achieved through the use of chiral auxiliaries or catalysts.[8][9]

Caption: A generalized workflow for the synthesis of cyclobutane amino acids via [2+2] cycloaddition.

Functionalization of Pre-formed Cyclobutane Scaffolds

An alternative approach involves the elaboration of readily available cyclobutane-containing starting materials. This strategy offers flexibility in introducing a variety of functional groups onto the four-membered ring.

-

Ring-Opening of Bicyclic Systems: Strain-release-driven ring-opening of bicyclo[1.1.0]butane derivatives can provide access to functionalized cyclobutanes.

-

Michael Addition to Cyclobutene Derivatives: The conjugate addition of nitrogen nucleophiles to cyclobutene-1-carboxylic acid derivatives is a viable route to cyclobutane β-amino acids.[6] A tandem amidation/Michael addition protocol has been developed for this purpose.[6]

Experimental Protocol: A Representative Synthesis

Synthesis of a Cyclobutane α-Amino Acid Derivative via Photocatalyzed [2+2] Cycloaddition (Adapted from Mancheño et al.)[10]

-

Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine the dehydroamino acid (1.0 equiv), the styrene-type olefin (1.5 equiv), and the triplet energy transfer catalyst [Ir(dFCF3ppy2)dtbpy]PF6 (1 mol %).

-

Solvent and Degassing: Add anhydrous and degassed solvent (e.g., dichloromethane) to achieve a final concentration of 0.1 M with respect to the dehydroamino acid. Degas the solution by bubbling with argon for 15 minutes.

-

Irradiation: Place the reaction vial approximately 5 cm from a blue LED lamp (450 nm) and irradiate with stirring at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane α-amino acid derivative.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Conformational and Physicochemical Properties

The puckered conformation of the cyclobutane ring is a defining feature that dictates its utility in medicinal chemistry.[1][11] Unlike the planar cyclopropane, cyclobutane adopts a "butterfly" shape to alleviate torsional strain.[11] This puckering creates distinct pseudo-axial and pseudo-equatorial positions for substituents, influencing their spatial orientation.

An extensive study combining X-ray diffraction, NMR spectroscopy, and computational methods has shown that substituents on the cyclobutane ring can modulate the conformational preference of the ring-puckering.[12][13] This conformational control is crucial for designing molecules that can adopt a specific bioactive conformation.

Table 1: Comparison of Physicochemical Properties

| Property | Aromatic Ring (Benzene) | Cyclobutane Ring | Rationale for Advantage |

| Fsp³ | 0 | 1 | Improved solubility and clinical success rates.[4] |

| Lipophilicity (cLogP) | ~1.99 | ~2.15 | Can fill hydrophobic pockets.[1][5] |

| Metabolic Stability | Prone to oxidation | Generally more stable | Reduced susceptibility to P450 metabolism.[1][4][5] |

| Geometry | Planar | Puckered (3D) | Provides novel vectors for substituent orientation.[1][4] |

Applications in Medicinal Chemistry

The unique properties of cyclobutane amino acids have led to their successful application in a variety of therapeutic areas.

Cyclobutane Amino Acids as Bioisosteres

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and biological properties of a lead compound. The cyclobutane ring has emerged as an effective bioisostere for aromatic rings and other cyclic systems.[4][14]

-

Aryl Bioisosteres: Replacing a phenyl ring with a cyclobutane ring can improve metabolic stability and solubility while maintaining or even enhancing biological activity.[4] This is attributed to the increased Fsp³ character and the three-dimensional nature of the cyclobutane ring, which can lead to better complementarity with the target's binding site.[4]

-

Proline Mimetics: The constrained nature of cyclobutane amino acids makes them excellent mimics of proline, a key amino acid for inducing turns in peptide secondary structures.[15] This has been exploited in the design of peptidomimetics with defined conformations.

Caption: The bioisosteric replacement of an aromatic ring with a cyclobutane moiety to improve drug properties.

Constraining Peptides and Peptidomimetics

The incorporation of cyclobutane amino acids into peptides can induce specific secondary structures, such as helices and turns.[3][16] This conformational constraint can enhance biological activity, selectivity, and proteolytic stability.

-

Stapled Peptides: Cyclobutane-based conformationally constrained amino acids have been designed and synthesized for use in ring-closing metathesis (RCM) to create stapled peptides with enhanced rigidity and pharmacological activity.[16]

-

Cell-Penetrating Peptides (CPPs): The rigidity imparted by cyclobutane amino acids can influence the cell-penetrating ability of peptides.[15][17] Studies have shown that a well-defined conformation is crucial for efficient cell uptake.[15][17]

Applications in Specific Therapeutic Areas

-

Oncology: Cyclobutane-containing compounds have shown promise as anti-cancer agents.[18] For example, carboplatin, a widely used chemotherapy drug, features a cyclobutane dicarboxylate ligand.[1][5] The conformational restriction provided by cyclobutane amino acids can be used to design potent and selective kinase inhibitors.

-